(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid, also known as (S)-2-(methoxycarbonylamino)-4-pentenoic acid, is a chiral compound that belongs to the class of amino acids. It features a methoxycarbonyl group attached to the amino group and a pentenoic acid structure, which contributes to its potential applications in pharmaceutical chemistry and peptide synthesis. The compound is classified as an amino acid derivative, specifically a α-amino acid due to the presence of both an amino group and a carboxylic acid group in its structure.
The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid can be achieved through various methods, typically involving the use of protected amino acids and selective reactions to introduce functional groups. A common approach involves:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the desired product. Advanced techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification.
The molecular formula for (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid is , with a molecular weight of approximately 173.17 g/mol. The structural representation includes:
The compound's stereochemistry is significant; it exists in an S configuration at the chiral center adjacent to the carboxylic acid group, which influences its biological activity and interaction with enzymes.
(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid can participate in various chemical reactions typical of amino acids:
These reactions are often facilitated by catalysts or specific reagents that enhance yield and selectivity.
The mechanism of action for (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid primarily revolves around its role as a building block in peptide synthesis. Its incorporation into peptides can influence:
Studies have shown that modifications at the amino acid level can significantly alter pharmacokinetics and pharmacodynamics, which is crucial for therapeutic applications.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization.
(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid finds applications primarily in:
This compound exemplifies the importance of amino acid derivatives in advancing medicinal chemistry and therapeutic development.
Asymmetric catalysis represents the most sophisticated methodology for introducing the chiral α-carbon center in (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid with high enantiomeric purity. Chiral metal complexes and organocatalysts enable precise stereochemical control during the formation of the α-amino acid structure. Copper(II) complexes with bis(oxazolinyl)pyridine ligands demonstrate exceptional efficacy in vinylogous aldol reactions, forming the carbon skeleton with enantioselectivities exceeding 97% ee when employing slow addition protocols [4]. Computational methods have revolutionized catalyst selection, with quantitative structure-selectivity relationship (QSSR) models predicting enantioselectivity based on transition state energies and steric/electronic descriptors of chiral ligands [1]. These models leverage quantum mechanical descriptors to screen virtual ligand libraries, significantly accelerating catalyst optimization for specific substrate classes like pent-4-enoic acid derivatives [1].
Table 1: Asymmetric Catalytic Approaches for α-Amino Acid Synthesis
Catalyst Type | Reaction | Enantioselectivity | Key Advantage | Reference |
---|---|---|---|---|
Cu(II)-Pybox Complex | Vinylogous Aldol Reaction | >97% ee | Controllable olefin geometry | [4] |
Chiral N,N'-Dioxide-Ni(II) | Carbonyl Ene Reaction | >98% ee | Remote stereocenter control | [1] |
Chiral Ammonium Betaine | Mannich-Type Reaction | 90-95% ee | Metal-free approach | [8] |
Rhodium-DuPhos Complex | Asymmetric Hydrogenation | 92-98% ee | Efficient for dehydroamino acid precursors | [5] |
The chiral environment created by these catalysts discriminates between competing transition states through a combination of steric constraints, hydrogen bonding, and electronic interactions. For pent-4-enoic acid derivatives, the allyl side chain introduces unique conformational challenges that influence facial selectivity. Recent advances in synergistic catalysis combine iminium and palladium catalysts to construct adjacent stereocenters with high diastereocontrol, a strategy potentially adaptable for β-functionalized derivatives [8]. The development of modular ligand systems like NeoPHOX allows fine-tuning of the chiral pocket to accommodate the alkenyl side chain while maintaining high enantioselectivity throughout the synthesis [8].
Solid-phase peptide synthesis (SPPS) provides a powerful platform for incorporating (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid into peptide chains while minimizing epimerization risks. The backbone anchoring linker (BAL) strategy enables attachment through the C5'-amine of uridine analogs, a method adaptable to pent-4-enoic acid derivatives [2]. By immobilizing the C-terminal end on trityl chloride resins, the amino acid's α-amine can be selectively deprotected and coupled while the carboxylic acid remains anchored, allowing sequential peptide elongation in the C→N direction [6]. This approach circumvents solubility issues with hydrophobic peptide segments and enables bidirectional diversification of both the peptide backbone and side chain functionalities [2].
The cyclic urethane technique (CUT) offers a novel pathway for C-terminal modified peptides containing non-natural amino acids. This method involves:
This approach provides exceptional flexibility in C-terminal functionalization independent of specialized linkers. For peptides containing acid-sensitive residues, allyl-based protecting groups (Alloc) can be cleanly removed using Pd(PPh₃)₄/PhSiH₃ in dichloromethane without affecting the methoxycarbonyl group or the alkene functionality [2]. The integration of microwave-assisted coupling significantly improves yields for sterically hindered sequences containing β,γ-unsaturated residues, reducing typical coupling times from hours to minutes while maintaining stereochemical integrity [6].
The methoxycarbonyl (Moz) group serves dual functions: as a protecting group for the α-amino functionality and as a precursor for carbamate linkages in peptide therapeutics. Unlike the tert-butoxycarbonyl (Boc) group, which requires strong acids (TFA, HF) for cleavage, the Moz group exhibits remarkable stability toward acidic conditions but remains susceptible to nucleophilic deprotection via piperidine-mediated β-elimination [6] [9]. This orthogonal stability profile enables sequential deprotection strategies in complex syntheses:
Table 2: Comparative Analysis of Amino-Protecting Groups
Protecting Group | Deprotection Conditions | Stability Profile | Compatibility with Alkenyl Side Chain |
---|---|---|---|
Methoxycarbonyl (Moz) | Nucleophilic bases (piperidine) | Stable to acid, sensitive to nucleophiles | Excellent |
tert-Butoxycarbonyl (Boc) | Strong acids (TFA, HF) | Stable to bases, labile to acids | Good (risk of cation-mediated rearrangement) |
9-Fluorenylmethyl (Fmoc) | Secondary amines (piperidine) | Stable to acid, labile to bases | Excellent |
Allyloxycarbonyl (Alloc) | Pd(0) catalysts | Orthogonal to acid/base | Requires careful metal scavenging |
For synthesizing C-terminally modified derivatives, the 2-chlorotrityl resin provides exceptional utility. The acid-labile trityl linkage enables cleavage with mild acids (0.5% TFA in DCM) that preserve both the Moz group and the pent-4-enoic acid's alkene functionality [6]. The photolabile nitroveratryloxycarbonyl (Nvoc) group represents an emerging alternative for light-directed deprotection in photolithographic peptide synthesis, though its application to Moz-protected alkenyl amino acids requires further investigation [9].
The allylic system in pent-4-enoic acid derivatives introduces unique stereochemical challenges during synthesis, including risks of E/Z isomerization and racemization at the α-carbon. Ireland-Claisen rearrangement of allylic esters provides exceptional control over the newly formed stereocenter at C3, producing the (E)-alkene geometry exclusively when using LiHMDS/TMSCl conditions [4]. This [3,3]-sigmatropic rearrangement proceeds through a chair-like transition state where the α-stereochemistry dictates the facial selectivity, enabling transfer of chiral information from existing centers to new carbon-carbon bonds [4].
β-Stereocenter influence significantly impacts diastereoselective transformations five bonds away, as demonstrated in the total synthesis of callipeltoside A. The remote silyloxy stereocenter at C13 induced unexpected facial bias during aldol reactions of β-ketoimide 5 with aldehyde 24, underscoring the profound conformational effects exerted by allylic systems in acyclic chains [4]. Key strategies for maintaining stereochemical integrity include:
For constructing β-branched derivatives, asymmetric conjugate addition to dehydroalanine derivatives followed by enantioselective protonation achieves excellent stereocontrol. Chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts) provide the chiral environment for proton delivery, yielding protected derivatives with >95% ee [8]. The vinylogous aldol methodology using silyl dienolates allows extension of the carbon chain while establishing remote stereocenters with predictable stereochemistry, as demonstrated in the second-generation synthesis of callipeltoside macrolactone [4].
Table 3: Stereochemical Outcomes in Pent-4-enoic Acid Derivative Synthesis
Synthetic Method | Reaction Conditions | d.r. | E:Z Selectivity | Key Stereochemical Feature |
---|---|---|---|---|
Ireland-Claisen Rearrangement | LiHMDS, TMSCl, Et₃N, THF, -78°C | >20:1 | >50:1 (E) | Transfer of α-chirality to γ-position |
Vinylogous Aldol Reaction | Cu(II)-Pybox, slow addition, -40°C | - | >50:1 (E) | Catalyst-controlled enantiofacial selection |
Asymmetric Hydrogenation | Rh(DuPhos), 50 psi H₂, MeOH | - | - | Substrate-directed reduction |
Diastereoselective Alkylation | LDA, HMPA, -78°C, allyl bromide | 15:1 | >20:1 (E) | Chelation-controlled enolate geometry |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1